molecular formula C16H18O2 B8053486 (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)

(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)

Cat. No.: B8053486
M. Wt: 242.31 g/mol
InChI Key: PIKXYDZTXWRLAA-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic) is a chiral compound with a unique structure that includes a benzo[d][1,3]dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-tolyl-substituted phenols with diols in the presence of acid catalysts to form the dioxole ring. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature allows for the exploration of enantioselective synthesis and the study of its biological activity.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in medicinal chemistry or materials science. In biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole is unique due to its specific chiral centers and the presence of the dioxole ring

Properties

IUPAC Name

(3aR,7aS)-2,2-dimethyl-5-(3-methylphenyl)-3a,7a-dihydro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11-5-4-6-12(9-11)13-7-8-14-15(10-13)18-16(2,3)17-14/h4-10,14-15H,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKXYDZTXWRLAA-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3C(C=C2)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=C[C@@H]3[C@H](C=C2)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.